molecular formula C13H8Cl2 B131596 2,7-Dichlorofluorene CAS No. 7012-16-0

2,7-Dichlorofluorene

Cat. No.: B131596
CAS No.: 7012-16-0
M. Wt: 235.1 g/mol
InChI Key: SDPURBHAHVFTGX-UHFFFAOYSA-N
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Description

2,7-Dichlorofluorene (2,7-DCF) is a synthetic aromatic hydrocarbon compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is a colorless solid with a molecular weight of 188.12 g/mol and a melting point of 150°C. 2,7-DCF is a common environmental pollutant and is widely used in the production of pharmaceuticals and other industrial products. It is also used in laboratory experiments and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

  • Chemical Reactions and Synthesis : 2,7-Dichlorofluorene has been used in the Michael reactions with fluorenes. This process involves intermediary formation of 2,7-dichloro-9,9′-bifluorenylidene, highlighting its role in complex chemical syntheses (Minabe & Suzuki, 1975).

  • Synthesis of Pharmaceuticals : This compound is utilized in synthesizing the anti-malarial drug lumefantrine. A novel synthetic technology was developed using this compound as a precursor, which simplified the production process and improved yield (Yan, 2012).

  • Study of Reactive Oxygen Species : In cellular biology, 2,7-dichlorofluorescin, derived from this compound, is used to measure reactive oxygen species (ROS) in cells. This application is significant in understanding cellular oxidative stress (Jakubowski & Bartosz, 2000).

  • Thermophysical Properties : The study of the volatility of halogenated fluorenes, including this compound, provides insight into their thermophysical properties, which is crucial for various industrial applications (Oliveira et al., 2016).

  • Photoluminescence and Electrical Properties : Poly(2,7-fluorene) derivatives, involving this compound, have been studied for their photoluminescence and electrical properties. This research is relevant for the development of light-emitting devices and other electronic applications (Ranger, Rondeau, & Leclerc, 1997).

  • Oxidation Kinetics : The oxidation kinetics of this compound by permanganate ion in different acidic media have been studied, contributing to our understanding of its chemical behavior and potential applications in various oxidation processes (Jassas, Fawzy, Obied, Abourehab, & Ahmed, 2017).

  • Antimicrobial and Anticancer Applications : Novel this compound derivatives have been synthesized and evaluated for antimicrobial activity and cytotoxicity against cancer cell lines. This highlights its potential use in developing new pharmaceutical agents (Hussein et al., 2019).

Mechanism of Action

Target of Action

2,7-Dichlorofluorene is a versatile compound with various applications. It has been used in the synthesis of sterically hindered 2,7-diaryl fluorenes . In the field of bioactive agents, it has been used to synthesize thiazolidinone and azetidinone analogues . These analogues have shown promising results as anticancer and antimicrobial agents against multidrug-resistant strains .

Mode of Action

The mode of action of this compound is primarily through its role as a precursor in the synthesis of other compounds. For instance, in the synthesis of sterically hindered 2,7-diaryl fluorenes, this compound undergoes double Suzuki–Miyaura cross-coupling reactions with a broad range of di-ortho-substituted arylboronic acids . In the synthesis of thiazolidinone and azetidinone analogues, 4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-amine, derived from this compound, reacts with various aryl/heteroaryl aldehydes .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the compounds synthesized from it. For example, the thiazolidinone and azetidinone analogues synthesized from this compound have been found to interact with the active sites of the dihydrofolate reductase enzyme . This interaction can inhibit the enzyme’s activity, affecting the folate pathway and potentially leading to anticancer and antimicrobial effects .

Pharmacokinetics

The compound is known to be insoluble in water but soluble in organic solvents such as benzene and dichloromethane . This suggests that it may have low bioavailability when administered orally, but could potentially be delivered effectively through other routes such as intravenous injection.

Result of Action

The result of this compound’s action is primarily seen in the compounds synthesized from it. For example, the thiazolidinone and azetidinone analogues synthesized from this compound have shown promising anticancer and antimicrobial activity against multidrug-resistant strains .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of its reactions in the synthesis of other compounds can be affected by the presence of certain catalysts . Additionally, its solubility in different solvents can influence its bioavailability and efficacy .

Safety and Hazards

2,7-Dichlorofluorene can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

2,7-Dichlorofluorene has been used as a backbone moiety for the synthesis of various bioactive agents . Some of the synthesized compounds showed significant activity against A-549 and MCF-7 cell lines when compared to 5-fluorouracil (5-FU), which was used as a reference drug . Therefore, future research could focus on exploring the potential of this compound in the development of new drugs and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

2,7-Dichlorofluorene plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes and proteins, including dihydrofolate reductase, which is crucial for DNA synthesis and repair. The interaction between this compound and dihydrofolate reductase involves binding to the enzyme’s active site, inhibiting its function and leading to cytotoxic effects . Additionally, this compound has been shown to interact with other biomolecules, such as thioglycolic acid and chloroacetyl chloride, forming thiazolidinone and azetidinone analogues with antimicrobial and anticancer properties .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound-based compounds have demonstrated cytotoxic activity against human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines . These effects are mediated through the disruption of cell signaling pathways and induction of apoptosis, leading to cell death. Additionally, this compound can affect cellular metabolism by altering the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to the active sites of enzymes, such as dihydrofolate reductase, inhibiting their activity and leading to cytotoxic effects . Furthermore, this compound can form covalent bonds with other biomolecules, resulting in the formation of bioactive compounds with antimicrobial and anticancer properties . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its bioactivity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects on cellular functions, including apoptosis and disruption of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxic effects, while higher doses can lead to significant cytotoxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic effects at high doses include liver and kidney damage, as well as disruptions in metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to interfere with glutathione metabolism, leading to oxidative stress and cellular damage . Additionally, this compound can affect amino acid metabolism, resulting in alterations in the levels of key metabolites involved in cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments, influencing its bioactivity . The compound’s distribution is also affected by its solubility properties, being more soluble in organic solvents like benzene and dichloromethane .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that this compound can localize to the mitochondria and endoplasmic reticulum, where it exerts its cytotoxic effects by disrupting cellular functions and inducing apoptosis . The compound’s activity and function are closely linked to its subcellular localization, affecting its overall bioactivity and therapeutic potential.

Properties

IUPAC Name

2,7-dichloro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPURBHAHVFTGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291088
Record name 2,7-Dichlorofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7012-16-0
Record name 2,7-Dichlorofluorene
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-Dichlorofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dichloro-9H-fluorene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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